molecular formula C8H12ClN3O B1464493 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine CAS No. 89937-23-5

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine

Cat. No. B1464493
CAS RN: 89937-23-5
M. Wt: 201.65 g/mol
InChI Key: WQXMDMKZIQDAOA-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine (6-Cl-ME-NMP) is an organic compound belonging to the class of pyridazinones. It is a nitrogen-containing heterocyclic compound with a molecular formula C7H11ClN4O. 6-Cl-ME-NMP was first synthesized in 2003 and has since been studied for its various biological and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyridazines : 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine is involved in the synthesis of various pyridazines. For instance, studies have explored the formation of 4,5-didehydropyridazine intermediates in amination reactions of halogenated pyridazines, indicating its significance in synthetic chemistry (Klinge, Plas, & Koudijs, 2010).

  • Chemical Modifications and Reactions : This compound is used in the study of tautomerism and alkylation, illustrating its role in understanding chemical structures and reactions. For instance, N-methoxy-9-methyl-9H-purin-6-amines were synthesized using similar compounds, highlighting the diverse applications in synthetic chemistry (Roggen & Gundersen, 2008).

  • Methodological Developments : New synthetic routes for related compounds, like 6-methoxypyridazine-3-carboxylic acid, were developed using 3-chloro-6-methylpyridazine as the starting material. This underscores the compound's utility in advancing synthetic methodologies (Ju Xiu-lian, 2011).

Applications in Chemical and Pharmaceutical Research

  • Heterocyclic Chemistry Studies : Investigations into N-oxides of pyridazines, where derivatives like 3-methyl-6-methoxypyridazine play a crucial role, contribute significantly to heterocyclic chemistry. This area of study has implications for the development of pharmaceuticals and agrochemicals (Ogata & Kanō, 1963).

  • Bioactivity Research : The study of compounds like 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine and its analogs in bioactivity and pharmacological contexts is a critical area of research. It aids in the development of new pharmaceutical agents with potential therapeutic applications (Avupati et al., 2013).

  • Electrochemical Methods in Organic Chemistry : The preparation of aryl- and heteroarylpyridazines using electrochemical methods showcases the compound's role in modern synthetic techniques. This approach is crucial for the development of functionalized organic compounds (Sengmany et al., 2007).

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-12(5-6-13-2)8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXMDMKZIQDAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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